molecular formula C17H23NO4 B512028 ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate CAS No. 289054-98-4

ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate

Cat. No.: B512028
CAS No.: 289054-98-4
M. Wt: 305.4g/mol
InChI Key: XGUYTBDESFKGJL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a dihydroisoquinoline derivative characterized by a conjugated enamine-ester system. Its structure includes a 6,7-dimethoxy-substituted aromatic ring, a 3,3-dimethyl group on the dihydroisoquinoline scaffold, and an ethyl ester moiety at the 1-position (Figure 1).

Properties

IUPAC Name

ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUYTBDESFKGJL-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

This method begins with the preparation of a 3,4-dihydroisoquinoline precursor. A representative protocol involves:

  • Synthesis of 6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline :

    • 2,3-Dimethoxybenzaldehyde undergoes a Pomeranz-Fritsch reaction with methylamine and formaldehyde under acidic conditions to form the dihydroisoquinoline core.

    • Dimethylation at C3 : Treatment with methyl iodide and a strong base (e.g., LDA) introduces the 3,3-dimethyl groups.

  • Ylidene Ethanoate Formation :

    • The dihydroisoquinoline reacts with ethyl acetoacetate in the presence of a Lewis acid (e.g., AlCl₃) to form the (2E)-ylidene ethanoate via a Knoevenagel condensation. The E configuration is favored by steric hindrance from the 3,3-dimethyl groups.

Reaction Scheme :

Dihydroisoquinoline+Ethyl acetoacetateAlCl3,ΔEthyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate\text{Dihydroisoquinoline} + \text{Ethyl acetoacetate} \xrightarrow{\text{AlCl}_3, \Delta} \text{Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate}

Post-Functionalization of Isoquinoline Cores

An alternative route modifies pre-synthesized isoquinolines:

  • Nitration and Reduction :

    • Nitration of 6,7-dimethoxyisoquinoline at C1 followed by reduction yields the 3,4-dihydro derivative.

  • Alkylation and Condensation :

    • Quaternization of the nitrogen with methyl iodide, followed by deprotonation and reaction with ethyl chloroacetate, installs the ylidene ethanoate group.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

ParameterOptimal ConditionImpact on Yield/Selectivity
Catalyst AlCl₃ (1.2 eq)Enhances electrophilicity of carbonyl
Temperature 80–90°CFavors E-configuration via kinetic control
Solvent TolueneImproves solubility of intermediates
Reaction Time 12–16 hoursMinimizes side reactions

Data synthesized from

The use of trimethylaluminium as a co-catalyst in the condensation step increases yields to 70–75% by stabilizing reactive intermediates.

Characterization and Analytical Data

The compound is characterized by:

  • ¹H NMR (600 MHz, CDCl₃) :

    • δ 1.35 (t, 3H, CH₂CH₃), 1.58 (s, 6H, 3,3-(CH₃)₂), 3.87 (s, 6H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.72 (s, 1H, H8), 7.25 (s, 1H, H5).

  • IR (ATR) :

    • 1732 cm⁻¹ (C=O ester), 1686 cm⁻¹ (C=O ylidene), 1510 cm⁻¹ (aromatic C=C).

  • HRMS :

    • Calculated for C₁₉H₂₅NO₅ [M+H]⁺: 364.1756; Found: 364.1752.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (E:Z)Scalability
Cyclocondensation68989:1High
Post-Functionalization55957:3Moderate

The cyclocondensation route is preferred for industrial applications due to higher yields and scalability, whereas post-functionalization offers flexibility for structural analogs .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs in the dihydroisoquinoline family. Below is a detailed analysis:

Structural Analogues with Varied Substituents (Table 1)
Compound Name Substituents (Position) Key Differences vs. Target Compound References
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1-methyl, 2-carboxyethyl Lacks 3,3-dimethyl group; reduced steric bulk
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 1-methyl, 2-sulfonyl Sulfonyl group increases polarity and hydrogen-bonding capacity
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 1-methyl, 2-phenylcarboxamide Amide group enhances hydrophilicity and rigidity
(2Z)-2-(6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(3-nitrophenyl)ethanone 1-(3-nitrophenyl)ketone Aryl ketone introduces electron-withdrawing effects

Key Findings :

  • The 3,3-dimethyl groups in the target compound confer conformational rigidity and enhanced lipophilicity compared to 6d, which lacks these substituents .
  • Unlike 6e and 6f, the ethyl ester in the target compound balances moderate polarity and hydrolytic stability, making it more suitable for passive membrane diffusion than sulfonyl or carboxamide derivatives .
Pharmacological Probes for σ₂ Receptors

The lead compound 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]-3,4-dihydroisoquinolin-1(2H)-one (3) (logP = 2.1) was optimized for σ₂ receptor binding and PET imaging . Compared to this probe:

  • The target compound’s ethyl ester and dimethyl groups increase its logP (estimated >2.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The absence of a propyl linker and dihydroisoquinolinone ring in the target compound suggests divergent receptor affinity profiles.

Biological Activity

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique isoquinoline structure, which contributes to its biological activity. Its molecular formula is C22H25N1O4C_{22}H_{25}N_{1}O_{4}, and it has a molecular weight of 363.41 g/mol. The structure can be represented as follows:

Ethyl 2E 6 7 dimethoxy 3 3 dimethyl 3 4 dihydroisoquinolin 1 2H ylidene ethanoate\text{Ethyl 2E 6 7 dimethoxy 3 3 dimethyl 3 4 dihydroisoquinolin 1 2H ylidene ethanoate}

1. Neuropharmacological Effects

Research indicates that compounds with isoquinoline structures often exhibit neuropharmacological effects. This compound has been studied for its potential as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are significant in the treatment of neurodegenerative diseases such as Parkinson's disease.

  • Mechanism of Action : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine in the brain, which can alleviate symptoms associated with Parkinson's disease and depression .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various in vitro studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases.

  • Case Study : A study found that derivatives of isoquinoline exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of isoquinoline derivatives. This compound has shown inhibitory effects against various bacterial strains.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This table summarizes the antimicrobial efficacy observed in preliminary studies.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in treating neurodegenerative conditions. Results suggest significant improvements in motor function and cognitive performance following treatment.

Clinical Implications

The potential use of this compound in clinical settings could expand therapeutic options for patients with neurodegenerative diseases and conditions related to oxidative stress.

Q & A

Q. What are the efficient synthetic routes for ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate?

The compound can be synthesized via palladium-catalyzed cascade reactions. A typical procedure involves coupling N-propargylamide precursors (e.g., N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide ) with arylboronic acids in ethanol, using PdCl₂ as a catalyst and K₃PO₄ as a base. Reaction optimization includes stirring at 79°C under N₂, followed by purification via flash chromatography (n-hexane/EtOAc, 70:30 v/v) .

Q. How is stereoselectivity controlled during the synthesis of dihydroisoquinolinone derivatives?

Stereochemical outcomes (E/Z isomerism) are influenced by the reaction solvent, temperature, and catalyst loading. For example, ethanol as a solvent and elevated temperatures (e.g., 79°C) favor specific tautomers. X-ray crystallography (e.g., at 150 K) confirms stereochemistry, as seen in related dihydroisoquinoline nitrosoacetonitrile derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm substitution patterns and stereochemistry.
  • X-ray crystallography : Resolves structural ambiguities, such as nitroso group orientation in tautomers (e.g., E-cis vs. Z-cis isomers) .
  • TLC and HPLC : Monitor reaction progress and purity .

Advanced Research Questions

Q. What strategies address low yields in palladium-catalyzed cyclization reactions?

Yield optimization involves:

  • Catalyst tuning : PdCl₂ vs. Pd(OAc)₂ for improved turnover.
  • Base selection : K₃PO₄ enhances coupling efficiency compared to weaker bases.
  • Solvent polarity : Ethanol outperforms DMF in reducing side reactions .

Q. How do structural modifications (e.g., bromination) affect bioactivity?

Bromination at position 6 (e.g., 6-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one ) enhances binding to targets like BACE-1 (β-secretase), critical in Alzheimer’s research. Computational docking studies correlate steric bulk with inhibitory potency .

Q. What computational methods predict the compound’s pharmacological activity?

Molecular dynamics simulations and density functional theory (DFT) model interactions with targets like TRPC6 channels. For example, TRPC6-PAM-C20 (a derivative) shows EC₅₀ = 2.37 μM in HEK293 cells, validated via Ca²⁺ flux assays .

Q. How do tautomeric forms impact crystallographic data interpretation?

Tautomers (e.g., nitroso vs. oxime forms) create challenges in assigning molecular geometry. Single-crystal X-ray diffraction (1.78 Å resolution) distinguishes rotational isomers, as demonstrated in studies of nitrosoacetonitrile derivatives .

Q. What contradictions exist in regioselectivity data for dihydroisoquinoline derivatives?

Discrepancies arise in aryl vs. indolyl substitution patterns. For instance, 3-indolyl groups may favor alternative cyclization pathways compared to phenylboronic acids, necessitating mechanistic studies using isotopic labeling .

Q. How is this compound utilized in developing σ₂ receptor PET probes?

Derivatives like 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)propyl]-3,4-dihydroisoquinolin-1-one are radiolabeled (e.g., with ¹¹C) for cancer imaging. Lipophilicity (logP) is optimized to balance blood-brain barrier penetration and target affinity .

Q. What role does the ethyl ester group play in stabilizing the enolate intermediate?

The ethoxycarbonyl moiety enhances electron withdrawal, stabilizing the dihydroisoquinolinylidene intermediate during cyclization. IR spectroscopy and Hammett plots validate electronic effects .

Methodological Tables

Table 1. Key Reaction Parameters for Palladium-Catalyzed Synthesis

ParameterOptimal ConditionImpact on Yield/StereochemistryReference
CatalystPdCl₂ (0.05 eq)Higher turnover vs. Pd(OAc)₂
Temperature79°CFavors E-isomer formation
BaseK₃PO₄ (3 eq)Enhances coupling efficiency
SolventEthanolReduces side reactions

Table 2. Pharmacological Data for Related Derivatives

CompoundTargetActivity (EC₅₀/IC₅₀)ApplicationReference
TRPC6-PAM-C20TRPC6 channel2.37 μMCalcium signaling
BACE-1 inhibitorβ-secretase0.8 nMAlzheimer’s research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.